molecular formula C6H4Cu2O7 B1255046 Copper citrate CAS No. 866-82-0

Copper citrate

Cat. No.: B1255046
CAS No.: 866-82-0
M. Wt: 315.18 g/mol
InChI Key: FWBOFUGDKHMVPI-UHFFFAOYSA-K
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Description

Copper citrate (C₁₂H₁₀Cu₃O₁₄ or C₆H₈Cu₂O₇, depending on hydration state) is a copper salt of citric acid, characterized by its blue-green crystalline structure and low water solubility . It is widely used in agriculture as a fungicide, particularly in vineyards, to control pathogens such as Plasmopara viticola (downy mildew) and Botrytis cinerea (gray mold) . At a 1% concentration, this compound demonstrates 63.7–87.4% efficacy against these diseases, outperforming standard treatments like copper hydroxide in certain conditions . Its dissociation rate is higher than that of other copper compounds, enabling effective pathogen inhibition with reduced phytotoxicity .

This compound is also employed in dietary supplements due to its bioavailability and in industrial applications such as corrosion inhibition and electroless plating . Its environmental safety profile is notable, with low toxicity to non-target organisms (e.g., fish, birds, and bees) .

Preparation Methods

Laboratory-Scale Precipitation Using Copper Sulfate and Trisodium Citrate

This method, widely adopted in educational settings, involves the metathesis reaction between copper(II) sulfate pentahydrate (CuSO45H2O\text{CuSO}_4 \cdot 5\text{H}_2\text{O}) and trisodium citrate dihydrate (Na3C6H5O72H2O\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}) . The reaction proceeds as:

3CuSO4+Na3(C6H5O7)2Cu3(C6H5O7)25H2O+3Na2SO43\text{CuSO}4 + \text{Na}3(\text{C}6\text{H}5\text{O}7)2 \rightarrow \text{Cu}3(\text{C}6\text{H}5\text{O}7)2 \cdot 5\text{H}2\text{O} + 3\text{Na}2\text{SO}4

Reagents and Procedure

  • Copper sulfate solution : 3.75 g (0.015 mol) of CuSO45H2O\text{CuSO}_4 \cdot 5\text{H}_2\text{O} dissolved in minimal deionized water (solubility ≈300 g/dm³) .

  • Trisodium citrate solution : 2.94 g (0.01 mol) of Na3C6H5O72H2O\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O} dissolved in water (solubility ≈400 g/dm³) .

  • Precipitation : Mixing equimolar solutions yields a blue precipitate, isolated via suction filtration and air-dried.

Key Parameters

  • Yield : ~95% (theoretical mass: 5.2 g) .

  • Purity : Limited by sodium sulfate byproduct removal.

Industrial Neutralization with Basic Copper Carbonate

Patented methods prioritize cost efficiency and environmental safety. CN107903166B details a feed-grade copper citrate synthesis using citric acid and basic copper carbonate (CuCO3Cu(OH)2\text{CuCO}_3 \cdot \text{Cu(OH)}_2) :

2H3C6H5O7+3CuCO3Cu(OH)2Cu3(C6H5O7)2+3CO2+6H2O2\text{H}3\text{C}6\text{H}5\text{O}7 + 3\text{CuCO}3 \cdot \text{Cu(OH)}2 \rightarrow \text{Cu}3(\text{C}6\text{H}5\text{O}7)2 + 3\text{CO}2 + 6\text{H}_2\text{O}

Industrial Protocol

  • Citric acid solution : 20–25% aqueous solution heated to 80–100°C .

  • Neutralization : Basic copper carbonate added incrementally under stirring (pH 4–6 maintained via citric acid dosing) .

  • Gas management : Evolved CO2\text{CO}_2 scrubbed in NaOH or Ca(OH)2\text{Ca(OH)}_2 solutions .

  • Isolation : Filtered, concentrated, and centrifuged to 15–20% moisture content, followed by drying at 100–120°C .

Performance Metrics

ParameterValue
Yield98.5%
Purity>99% (feed-grade)
Energy consumption0.8 kWh/kg product

Alternative Neutralization Using Copper Oxide

WO2018094755A1 substitutes basic copper carbonate with copper oxide (CuO\text{CuO}) for higher reactivity :

2H3C6H5O7+3CuOCu3(C6H5O7)2+3H2O2\text{H}3\text{C}6\text{H}5\text{O}7 + 3\text{CuO} \rightarrow \text{Cu}3(\text{C}6\text{H}5\text{O}7)2 + 3\text{H}2\text{O}

Process Optimization

  • Citric acid concentration : 41–45% aqueous solution .

  • Reaction temperature : 75–85°C (utilizing neutralization heat) .

  • Stirring : 55–65 rpm to prevent localized overheating .

  • Concentration control : Baume degree maintained at 1.33–1.38 .

Advantages Over Carbonate Route

  • Byproducts : Water instead of CO2\text{CO}_2, simplifying gas handling.

  • Reaction rate : 20% faster due to CuO\text{CuO}’s higher solubility .

Ammoniacal Synthesis for Fertilizer Applications

CN104892394A introduces a cuprammonium citrate variant for enhanced plant uptake . The synthesis involves:

  • Initial precipitation : CuSO4\text{CuSO}_4 and trisodium citrate form this compound.

  • Ammoniation : Ammonia (NH3\text{NH}_3) added to solubilize the precipitate:

Cu3(C6H5O7)2+12NH33[Cu(NH3)4]2++2C6H5O73\text{Cu}3(\text{C}6\text{H}5\text{O}7)2 + 12\text{NH}3 \rightarrow 3[\text{Cu(NH}3\text{)}4]^{2+} + 2\text{C}6\text{H}5\text{O}_7^{3-}

  • Concentration and drying : Solution reduced to 50% volume, then dried at 120–130°C .

Key Features

  • Solubility : 200 g/L in water vs. 0.1 g/L for anhydrous this compound .

  • Application : Foliar sprays in micronutrient-deficient soils.

Structural Control Through pH Modulation

The citrate ligand’s coordination behavior depends on pH. At pH < 4, a neutral complex Cu3(C6H5O7)25H2O\text{Cu}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 5\text{H}_2\text{O} forms, with citrate acting as a tridentate ligand . Raising pH induces stepwise deprotonation:

Cu3(C6H5O7)2Cu3(C6H5O7)(HC6H5O7)+H+(K1=1.2×104)[4]\text{Cu}3(\text{C}6\text{H}5\text{O}7)2 \rightleftharpoons \text{Cu}3(\text{C}6\text{H}5\text{O}7)(\text{HC}6\text{H}5\text{O}7)^- + \text{H}^+ \quad (K1 = 1.2 \times 10^{-4})
Cu3(C6H5O7)(HC6H5O7)Cu3(C6H5O7)22+H+(K2=3.8×106)[4]\text{Cu}3(\text{C}6\text{H}5\text{O}7)(\text{HC}6\text{H}5\text{O}7)^- \rightleftharpoons \text{Cu}3(\text{C}6\text{H}5\text{O}7)2^{2-} + \text{H}^+ \quad (K2 = 3.8 \times 10^{-6})

Implications for Synthesis

  • Optimal pH : 4–6 ensures neutral complex stability .

  • Byproduct formation : High pH (>7) risks copper hydroxide precipitation.

Chemical Reactions Analysis

Copper citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires oxygen and heat.

    Reduction: Typically involves heating in an inert atmosphere.

    Substitution: Involves aqueous solutions of other metal salts.

Major Products:

    Oxidation: Copper oxide (CuO)

    Reduction: Metallic copper

    Substitution: Other metal citrates

Comparison with Similar Compounds

Comparison with Similar Copper Compounds

Copper Hydroxide (Cu(OH)₂)

  • Efficacy : In field trials, 1% copper citrate achieved 87.4% control of P. viticola, compared to 75.7% for copper hydroxide at 0.4% concentration. However, copper hydroxide showed superior performance (90.6% efficacy) in high-disease-pressure environments .
  • Solubility : Copper hydroxide is less soluble in water, requiring higher application rates to achieve comparable results, which increases soil copper accumulation risks .
  • Phytotoxicity : this compound causes fewer leaf burns and residue issues, making it preferable for sensitive crops .

Copper Sulfate (CuSO₄)

  • Solubility : Copper sulfate is highly water-soluble (316 g/L at 0°C), facilitating rapid ion release but increasing risks of soil toxicity and corrosion on metal equipment .
  • Environmental Impact : Both compounds are regulated under EU organic farming limits (6 kg Cu/ha/year), but copper sulfate’s higher mobility exacerbates soil and groundwater contamination .
  • Applications : Copper sulfate is common in electroless plating solutions (e.g., combined with nickel sulfate and citrate for uniform coatings) but is less favored in agriculture due to its ecological drawbacks .

Copper Glycinate

  • Cost and Stability : this compound is more cost-effective and stable under varying pH conditions, making it a pragmatic choice for large-scale use .

Fixed Copper Compounds (e.g., Bordeaux Mixture)

  • Formulation : Bordeaux mixture (copper sulfate + calcium hydroxide) provides broad-spectrum disease control but requires precise mixing to avoid phytotoxicity. This compound offers a pre-formulated, user-friendly alternative .
  • Residue : this compound leaves fewer visible residues on crops, enhancing marketability .

Data Tables

Table 1: Efficacy Against Grapevine Pathogens (2018 Field Trials)

Compound Concentration P. viticola Control (%) B. cinerea Control (%)
This compound 1.0% 87.4 63.7
Copper hydroxide 0.4% 75.7 53.1
Untreated control 0 0

Source: Adapted from Aleksić et al. (2018)

Table 2: Environmental and Chemical Properties

Property This compound Copper Sulfate Copper Hydroxide
Water solubility Low High Very low
Soil accumulation Moderate High Moderate
Toxicity (non-target) Low Moderate Low
Phytotoxicity risk Low High Moderate

Sources:

Key Research Findings

Dissociation and Bioactivity : this compound’s high dissociation releases bioactive Cu²⁺ ions more efficiently than fixed copper compounds, enhancing fungicidal action at lower concentrations .

Resistance Management : this compound’s unique chelation mechanism reduces pathogen resistance development compared to traditional copper formulations .

pH Dependency : Its solubility increases in acidic soils, improving efficacy in vineyards with pH < 6.5 .

Biological Activity

Copper citrate, a complex of copper with citric acid, has garnered attention in various fields due to its biological activities. This article delves into the biological effects of this compound, exploring its role in growth performance, antioxidant activity, and potential therapeutic applications.

Overview of this compound

This compound is formed when copper ions react with citric acid. It is recognized for its solubility and stability, making it a suitable candidate for various applications, including dietary supplements and processing aids in food and wine production. Its biological activity is primarily attributed to the properties of copper as an essential trace element involved in numerous physiological processes.

Growth Performance in Animal Studies

A significant study investigated the effects of cupric citrate on growth performance in weaned pigs. The study involved 180 pigs divided into groups receiving different concentrations of this compound (0, 30, 60, 120, and 240 mg/kg) over two phases.

Key Findings

  • Average Daily Gain (ADG) : Increased with higher levels of this compound.
  • Feed Intake : Showed a linear increase across all phases.
  • Gain-to-Feed Ratio : Varied but did not show significant differences across treatment groups.
This compound (mg/kg)Average Daily Gain (g)Average Daily Feed Intake (g)Gain-to-Feed Ratio
03075150.595
303596090.590
603806760.563
1203836680.574
2404007020.568

These results indicate that this compound can enhance growth performance in livestock by improving feed efficiency and daily gain .

Antioxidant Activity

Copper plays a crucial role in antioxidant defense mechanisms. In the aforementioned study, serum malondialdehyde (MDA) levels, a marker of oxidative stress, decreased significantly with increasing doses of cupric citrate, while glutathione peroxidase (GSH-Px) activity increased.

Serum Antioxidant Parameters

This compound (mg/kg)Malondialdehyde (nmol/mL)Glutathione Peroxidase (U/mL)
09.50186.54
307.35207.72
607.24215.74
1207.94205.41
2408.14199.12

The decrease in MDA and the increase in GSH-Px suggest that this compound may enhance antioxidant defenses, potentially reducing oxidative stress in animals .

Therapeutic Applications

Copper complexes, including this compound, have shown promise in various therapeutic contexts:

  • Antimicrobial Activity : Copper is known for its antibacterial and antifungal properties. Studies indicate that this compound can inhibit the growth of certain pathogens, making it a candidate for use in food preservation and as a dietary supplement .
  • Anti-inflammatory Effects : Research suggests that copper complexes can modulate inflammatory responses, potentially benefiting conditions associated with chronic inflammation .
  • Cancer Research : Some studies have explored the cytotoxic effects of copper complexes on cancer cells, indicating potential applications in oncology .

Case Studies and Regulatory Approvals

A regulatory assessment by Food Standards Australia New Zealand (FSANZ) highlighted the safety and efficacy of this compound as a processing aid in wine production. The study concluded that this compound effectively reduces undesirable sulfur compounds without significant health risks to consumers .

In another case study involving rabbits, researchers found that different sources of copper affected gut microbiota composition differently, with cupric citrate showing distinct impacts compared to inorganic sources . This suggests that the biological activity of this compound may extend beyond simple nutritional benefits to influence gut health.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for copper citrate, and how can purity be validated?

this compound can be synthesized via reactions between copper precursors (e.g., CuO, CuSO₄) and citric acid or citrate salts. A recommended method involves precipitating this compound from aqueous solutions containing copper ions and citrate under controlled pH (2.0–5.0) . To validate purity, use:

  • Elemental analysis (e.g., ICP-OES) to confirm Cu²⁺ content.
  • FTIR spectroscopy to verify citrate ligand coordination.
  • Thermogravimetric analysis (TGA) to assess hydration states (e.g., hemipentahydrate vs. anhydrous forms) .
  • XRD to confirm crystallinity and phase purity.

Q. How do pH and temperature influence this compound stability during storage?

this compound decomposes at >100°C, losing hydration water, and further decomposes to pyrophoric residues under vacuum . Stability in aqueous solutions depends on pH:

  • Low pH (<3.0) : Protonation of citrate ligands reduces solubility.
  • Neutral to alkaline pH : Enhanced solubility due to deprotonated citrate. Experimental design should include:
  • Accelerated aging studies at varying temperatures (25–100°C).
  • pH-dependent solubility assays with UV-Vis monitoring of Cu²⁺ release .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in catalytic or redox applications?

this compound’s redox activity stems from Cu²⁺/Cu⁺ transitions and citrate’s chelating capacity. To study this:

  • Cyclic voltammetry in buffered solutions to map redox potentials.
  • EPR spectroscopy to detect paramagnetic Cu²⁺ species.
  • In situ XRD/Raman during thermal decomposition to track phase changes . Note contradictions: Some studies report pyrophoric residues upon decomposition, while others emphasize catalytic copper oxides—reconcile by comparing decomposition conditions (e.g., atmosphere, heating rate) .

Q. How can computational modeling predict this compound’s coordination geometry and reactivity?

Use density functional theory (DFT) to model:

  • Ligand binding energies for citrate-Cu²⁺ complexes.
  • Solvation effects on stability. Validate with experimental
  • Compare calculated vs. observed FTIR spectra (e.g., carboxylate stretching modes).
  • Cross-reference with crystallographic data (if available) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from hydration states and pH variability. A systematic approach includes:

  • Standardizing hydration states : Pre-dry samples at 100°C (anhydrous) vs. ambient (hydrated).
  • Controlled pH assays : Measure solubility in buffered solutions (pH 2–8) using atomic absorption spectroscopy (AAS) for Cu²⁺ quantification.
  • Cross-lab validation : Compare results across multiple methodologies (e.g., gravimetric vs. spectroscopic) .

Q. Methodological Guidance

Q. How to design experiments analyzing this compound’s interaction with biological systems (e.g., enzyme inhibition)?

  • Dose-response assays : Test Cu²⁺ release in simulated physiological buffers (pH 7.4) using dialysis membranes.
  • Enzyme kinetics : Monitor inhibition of copper-dependent enzymes (e.g., cytochrome c oxidase) via spectrophotometry.
  • Controls : Include citrate-free Cu²⁺ solutions to isolate ligand effects .

Q. What are best practices for characterizing this compound in hybrid materials (e.g., composites)?

  • SEM-EDS : Map elemental distribution of Cu and C.
  • XPS : Confirm oxidation states and ligand bonding.
  • BET analysis : Measure surface area changes post-composite formation. Reference RSC protocols for reproducible synthesis .

Q. Data Presentation & Reproducibility

Q. How to structure a research paper on this compound to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Methods : Detail precursor ratios, pH adjustments, and drying conditions.
  • Supporting Information : Provide raw XRD/TGA data and synthesis videos (if applicable).
  • Ethics : Disclose funding sources and conflicts of interest .

Q. What statistical methods are appropriate for analyzing this compound’s antimicrobial efficacy?

  • ANOVA for dose-dependent studies.
  • Survival curves (log-rank tests) in time-kill assays.
  • PCA to correlate physicochemical properties (e.g., solubility) with bioactivity .

Q. Tables for Comparative Analysis

Table 1. Key Physicochemical Properties of this compound

PropertyAnhydrous FormHemipentahydrate
Molecular FormulaCu₃(C₆H₅O₇)₂Cu₃(C₆H₅O₇)₂·2.5H₂O
AppearanceBlue powderTurquoise solid
Decomposition Temp.>100°C>100°C
Solubility (H₂O, 25°C)0.5 g/L1.2 g/L

Table 2. Common Pitfalls in this compound Synthesis

IssueResolution
Low yieldOptimize citrate:Cu²⁺ molar ratio (2:3).
Impurity contaminationUse ultrapure water and recrystallize.
Slow reaction kineticsHeat mixture to 60°C with stirring.

Properties

IUPAC Name

dicopper;2-hydroxypropane-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C6H8O7.2Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKOEIQWOHLHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cu2O7+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green to blue crystals or powder; [MSDSonline]
Record name Copper citrate
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CAS No.

866-82-0, 10402-15-0
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper(2+) salt (1:2)
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Record name Dicopper citrate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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